molecular formula C7H14N2O2 B12876859 (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid CAS No. 683743-06-8

(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B12876859
CAS No.: 683743-06-8
M. Wt: 158.20 g/mol
InChI Key: HNUJUTSLCRYGAV-VDTYLAMSSA-N
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Description

(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the alkylation of a lithiated intermediate, followed by reduction and rearrangement to introduce the desired chiral centers . The reaction conditions often include the use of strong bases like lithium diisopropylamide (LDA) and reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes, such as flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-3-amino-5-ethylpyrrolidine-3-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    (3S,5R)-3-hydroxy-5-ethylpyrrolidine-3-carboxylic acid: A hydroxylated derivative with similar structural features.

Uniqueness

(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable for applications requiring high stereoselectivity and specificity .

Properties

CAS No.

683743-06-8

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(3S,5R)-3-amino-5-ethylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c1-2-5-3-7(8,4-9-5)6(10)11/h5,9H,2-4,8H2,1H3,(H,10,11)/t5-,7+/m1/s1

InChI Key

HNUJUTSLCRYGAV-VDTYLAMSSA-N

Isomeric SMILES

CC[C@@H]1C[C@](CN1)(C(=O)O)N

Canonical SMILES

CCC1CC(CN1)(C(=O)O)N

Origin of Product

United States

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